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Analytical Method Overview

The following methodologies have been validated for the simultaneous estimation of Saxagliptin and

Dapagliflozin in human plasma, which is crucial for bioavailability, bioequivalence, and pharmacokinetic

studies [1] [2].

Feature LC-ESI-MS/MS Method [1] HPLC-UV Method [2]

Analytical
Technique

Liquid Chromatography-Tandem Mass

Spectrometry

High-Performance Liquid

Chromatography with UV detection

Internal
Standard

Deutereated Dapagliflozin (DGd2) and

Saxagliptin (SGd5)

Linagliptin

Column Reverse Phase Hypersil Gold C18

(50mm x 3.0mm, 5µm)

Eclipse XDB C18 (150mm x 4.6mm,

5µm)

Mobile Phase 10mM Ammonium Acetate : Methanol

(20:80, v/v)

0.1% Ortho Phosphoric Acid (pH 4.5-5.0)

: Acetonitrile (50:50)

Flow Rate 0.5 mL/min 1.0 mL/min
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Feature LC-ESI-MS/MS Method [1] HPLC-UV Method [2]

Run Time Not Specified 10 minutes

Detection MRM in Positive ESI Mode 254 nm

Retention Time Not Specified Saxagliptin: 5.173 min; Dapagliflozin:
7.218 min; IS: 2.746 min

Linear Range 50.00 - 10,000.00 pg/mL for both
analytes

Saxagliptin: 0.01 - 0.5 µg/mL;
Dapagliflozin: 0.05 - 2.0 µg/mL

Extraction
Method

Liquid-Liquid Extraction (LLE) Protein Precipitation (with Acetonitrile)

Key Application High sensitivity for PK studies Simplicity and cost-effectiveness for
routine analysis

Experimental Protocol: HPLC-UV Method

This is a detailed step-by-step protocol based on the HPLC-UV method, which is noted for being simple and

rapid [2].

Instrumentation: Waters 2695 HPLC system with a quaternary pump, auto-sampler, column oven,

degasser, and a 2996 PDA detector. Data is processed with Empower-2 software.
Chromatographic Conditions:

Column: Eclipse XDB C18 (150 × 4.6 mm, 5 µm)
Mobile Phase: 0.1% ortho phosphoric acid and acetonitrile in a 50:50 ratio. The pH is adjusted

to 4.5 (or 5.0).
Flow Rate: 1.0 mL/min

Detection: 254 nm
Temperature: Ambient

Injection Volume: Not specified (typically 10-20 µL for such methods)
Preparation of Solutions:

Diluent: Water and acetonitrile in a 50:50 ratio.
Internal Standard (IS) Stock Solution: 10 mg of Linagliptin is dissolved in 10 mL of diluent to

obtain a 1 mg/mL solution.
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IS Working Solution: The stock solution is further diluted with diluent to obtain a 10 µg/mL

working solution.
Analyte Stock Solutions (1 mg/mL): 10 mg each of Saxagliptin and Dapagliflozin are

separately dissolved in 10 mL of diluent.
Calibration Standards and QCs: Working solutions are prepared from stock solutions via

serial dilution. These are spiked into blank human plasma to generate calibration curves (e.g.,
Saxagliptin: 0.01-0.5 µg/mL; Dapagliflozin: 0.05-2.0 µg/mL) and Quality Control (QC) samples

(LQC, MQC, HQC).
Sample Preparation (Protein Precipitation):

Pipette 250 µL of plasma sample into a tube.
Add 50 µL of the internal standard working solution (10 µg/mL).

Add 2 mL of acetonitrile as the precipitation solvent.
Vortex the mixture for 2 minutes to ensure thorough mixing.

Centrifuge the tubes at 3200 rpm for 3 minutes.
The resulting clear organic supernatant layer is transferred to an HPLC vial for analysis.

The workflow for this procedure is as follows:
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Start Sample Preparation

Pipette 250µL Plasma

Add 50µL Internal Standard
(Linagliptin, 10µg/mL)

Add 2mL Acetonitrile

Vortex for 2 Minutes

Centrifuge at 3200 rpm
for 3 Minutes

Inject Supernatant
for HPLC Analysis

Data Acquisition and Analysis

Click to download full resolution via product page

Frequently Asked Questions (FAQs) & Troubleshooting
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Q1: What are the system suitability criteria I should meet before running my analytical batch?

A: While specific system suitability results were not detailed in the search, a method is typically
considered suitable based on the resolution between peaks and the precision of the retention times

and peak areas. For the HPLC-UV method, the resolution between Linagliptin (IS), Saxagliptin, and
Dapagliptin was reported to be good with no interference, and the peaks were well separated [2]. You

should establish criteria for retention time reproducibility (%RSD < 2%) and peak symmetry (tailing
factor < 2).

Q2: My chromatogram shows poor peak shape or splitting. What could be the cause?

A: Poor peak shape often indicates issues with the chromatographic system.
Check the Mobile Phase: Ensure it is prepared correctly, filtered through a 0.45µ or 0.22µ

membrane, and degassed. The pH of the buffer is critical for reproducibility.
Check the Column: A deteriorated or contaminated column can cause peak splitting. Consider

flushing the column or using a new guard column. The methods used a C18 column, so ensure
your column is in good condition [1] [2].

Check Sample Solvent: The sample should be dissolved in a solvent that is weaker than the
mobile phase. Using a solvent that is too strong can cause peak distortion.

Q3: I am observing a loss in sensitivity and a shift in retention time. How can I troubleshoot this?

A:
For Retention Time Shifts: This is most commonly caused by inconsistencies in the mobile

phase composition or pH. Precisely prepare a fresh mobile phase. Also, check for column
temperature fluctuations and ensure the HPLC system is not leaking.

For Sensitivity Loss: In HPLC-UV, check the UV lamp hours and ensure the lamp is
functioning properly. For MS/MS, clean the ion source. In both techniques, low recovery from

sample preparation is a key factor. Ensure the precipitation solvent volume is sufficient and the
vortexing and centrifugation steps are performed consistently [2]. The reported recovery for the

HPLC-UV method was over 85% for both analytes.

Q4: How was the method validated, and what were the key results?

A: Both referenced methods were validated according to scientific guidelines [1] [2]. The table below

summarizes the key validation parameters for the HPLC-UV method [2]:

Validation Parameter Result for HPLC-UV Method

Linearity r² > 0.998 for both analytes
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Validation Parameter Result for HPLC-UV Method

Precision (% CV) Intra-day and Inter-day ≤ 4.5%

Accuracy Within acceptable limits (typically 85-115%)

Recovery > 85% for both analytes

Stability Stable in plasma at -28°C for 37 days; stable through 3 freeze-thaw cycles

Q5: The search results mention an LC-MS/MS method. When should I choose it over HPLC-UV?

A: The choice depends on your project requirements. The LC-ESI-MS/MS method is more
sensitive (linear range starts at 50 pg/mL) and highly specific due to detection in Multiple Reaction
Monitoring (MRM) mode. It is ideal for low-concentration applications and complex matrices [1]. The

HPLC-UV method is more cost-effective, uses simpler equipment, and is sufficient for the reported
concentration ranges (0.01-0.5 µg/mL for Saxagliptin). It is an excellent choice for routine analysis

where extreme sensitivity is not required [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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